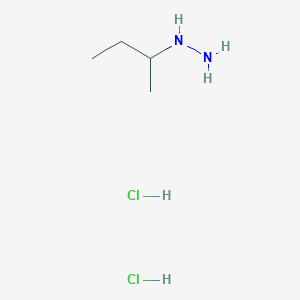
sec-Butylhydrazine dihydrochloride
Vue d'ensemble
Description
Sec-Butylhydrazine dihydrochloride is a chemical compound with the CAS Number: 1177361-36-2 . It has a molecular weight of 161.07 and its linear formula is C4H14Cl2N2 . It is typically stored at room temperature in an inert atmosphere . The physical form of this compound is a white to yellow solid or semi-solid or liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H12N2.2ClH/c1-3-4(2)6-5;;/h4,6H,3,5H2,1-2H3;2*1H . This indicates the presence of a sec-butyl group attached to a hydrazine group, along with two hydrochloride ions.Applications De Recherche Scientifique
Carcinogenesis Studies sec-Butylhydrazine dihydrochloride and its variants, such as 1,2-di-n-butylhydrazine dihydrochloride, have been extensively studied for their carcinogenic effects in animal models. Studies demonstrate that continuous exposure to these compounds can lead to the development of tumors in various organs, including the lungs, lymphoreticular tissue, kidneys, and liver. For instance, Tóth and Nagel (1981) found that 1,2-di-n-butylhydrazine dihydrochloride induced lung, lymphoreticular, and kidney tumors in Swiss mice when given in their drinking water (Tóth & Nagel, 1981).
Toxicology and Environmental Impact The broader family of hydrazine compounds, including this compound, has been studied for their potential toxicological effects and environmental impact. Tóth (1977) described the carcinogenic effects of various substituted hydrazines, including 1,2-dimethylhydrazine dihydrochloride and 1-methyl-2-butylhydrazine dihydrochloride, noting their occurrence in nature and their use in industrial applications such as rocket fuel (Tóth, 1977).
Chemical Synthesis and Derivatization this compound is also involved in chemical synthesis and derivatization processes. Studies have reported on its use in the synthesis of various chemical compounds. For example, Nawrocki et al. (2001) explored the use of sec-butanol, a related compound, for the derivatization of chlorinated hydroxyfuranones, highlighting its utility in complex chemical analyses (Nawrocki et al., 2001).
Role in Pharmacology and Drug Development While direct applications of this compound in pharmacology are limited, related compounds have been investigated for their potential medicinal properties. For instance, research has explored the effects of hydrazine derivatives on the central nervous system and their potential as therapeutic agents in various conditions. Adeyemi et al. (2010) examined the anticonvulsant, anxiolytic, and sedative activities of Securidaca longepedunculata, which includes hydrazine derivatives in its composition (Adeyemi et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Orientations Futures
While specific future directions for sec-Butylhydrazine dihydrochloride are not mentioned, the field of synthetic chemistry, which includes the synthesis and study of such compounds, faces several challenges and opportunities. These include achieving higher selectivity and efficiency in reactions, developing environmentally benign processes, and harnessing sustainable energy sources . The ability to synthesize new molecules and materials continues to be crucial for advancements in various fields, including life science, environmental science, material science, energy science, and information science .
Propriétés
IUPAC Name |
butan-2-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c1-3-4(2)6-5;;/h4,6H,3,5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAMBWQCMVFVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677616 | |
| Record name | (Butan-2-yl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1177361-36-2 | |
| Record name | (Butan-2-yl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-Butylhydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393726.png)


![1-[Ethyl(methyl)amino]cyclopentanecarbonitrile](/img/structure/B1393730.png)






